molecular formula C20H24O3Si B14902315 (S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one

(S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one

Cat. No.: B14902315
M. Wt: 340.5 g/mol
InChI Key: KIGFTIVOAGPZKL-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one is a chemical compound that features a dihydrofuran ring with a tert-butyldiphenylsilyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one typically involves the protection of a hydroxyl group with a tert-butyldiphenylsilyl group. This is followed by the formation of the dihydrofuran ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The tert-butyldiphenylsilyl group can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other biological molecules. The dihydrofuran ring can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-((tert-Butyldimethylsilyl)oxy)dihydrofuran-3(2H)-one
  • (S)-4-((tert-Butylphenylsilyl)oxy)dihydrofuran-3(2H)-one

Uniqueness

(S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one is unique due to the presence of the tert-butyldiphenylsilyl group, which provides distinct steric and electronic properties. This makes the compound particularly useful in specific synthetic applications and research studies.

Properties

Molecular Formula

C20H24O3Si

Molecular Weight

340.5 g/mol

IUPAC Name

(4S)-4-[tert-butyl(diphenyl)silyl]oxyoxolan-3-one

InChI

InChI=1S/C20H24O3Si/c1-20(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-19-15-22-14-18(19)21/h4-13,19H,14-15H2,1-3H3/t19-/m0/s1

InChI Key

KIGFTIVOAGPZKL-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3COCC3=O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.